molecular formula C10H14N2O2 B14176871 N-Hydroxy-N'-(3-phenylpropyl)urea CAS No. 919996-57-9

N-Hydroxy-N'-(3-phenylpropyl)urea

Cat. No.: B14176871
CAS No.: 919996-57-9
M. Wt: 194.23 g/mol
InChI Key: NUMTVYPKEHWKQK-UHFFFAOYSA-N
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Description

N-Hydroxy-N'-(3-phenylpropyl)urea is a urea derivative characterized by a hydroxyl group attached to one nitrogen atom and a 3-phenylpropyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antioxidant properties.

Properties

CAS No.

919996-57-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-hydroxy-3-(3-phenylpropyl)urea

InChI

InChI=1S/C10H14N2O2/c13-10(12-14)11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H2,11,12,13)

InChI Key

NUMTVYPKEHWKQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N’-(3-phenylpropyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the product. The reaction can be carried out at room temperature, and the product can be isolated through simple filtration or routine extraction procedures .

Industrial Production Methods

Industrial production of N-Hydroxy-N’-(3-phenylpropyl)urea follows similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of hazardous reagents such as phosgene . The scalability of the synthesis method makes it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-(3-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and various substituted ureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-N’-(3-phenylpropyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes. The hydroxy group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can affect various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups Reference
N-Hydroxy-N'-(3-phenylpropyl)urea C₁₀H₁₄N₂O₂* ~206.24 3-Phenylpropyl Hydroxyurea
N,N'-Bis(3-phenylpropyl)urea C₁₉H₂₄N₂O 296.40 Two 3-phenylpropyl groups Urea (no hydroxyl)
N'-Phenyl-N,N-dipropylurea C₁₃H₂₀N₂O 220.31 Phenyl, two propyl groups Urea
N-(3-Methoxypropyl)-N'-phenylurea C₁₁H₁₆N₂O₂ 208.26 3-Methoxypropyl Methoxy, urea
N-(3-Hydroxypropyl)-N-nitrosourea C₄H₈N₃O₃ 146.12 3-Hydroxypropyl Nitroso, hydroxyurea

Key Observations:

  • Substituent Length and Polarity : The 3-phenylpropyl group in the target compound provides greater hydrophobicity compared to shorter alkyl chains (e.g., propyl in N'-phenyl-N,N-dipropylurea) . This may enhance lipid membrane penetration but reduce aqueous solubility.
  • Hydroxy vs.

Key Findings:

  • Antioxidant Potential: Hydroxyurea derivatives, including the target compound, may exhibit radical-scavenging activity similar to butylated hydroxyanisole (BHA), as seen in related hydroxamic acids .
  • Herbicidal vs. Pharmacological Activity : Fenuron and isoproturon (from ) are herbicidal due to their electron-withdrawing substituents, whereas the target compound’s hydroxyl group may favor pharmacological applications .
  • Structural Flexibility : The 3-phenylpropyl chain in the target compound may allow for better conformational adaptability in binding pockets compared to rigid aromatic derivatives .

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